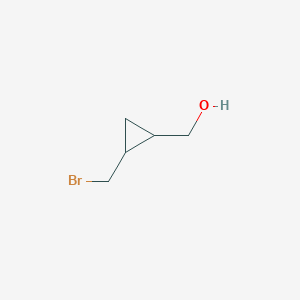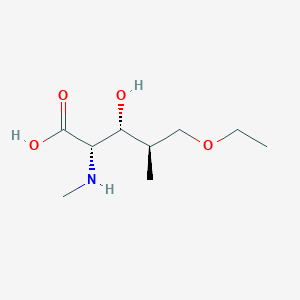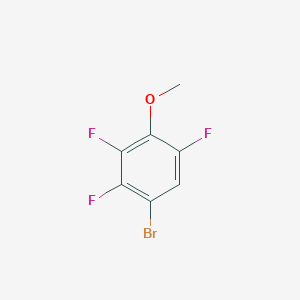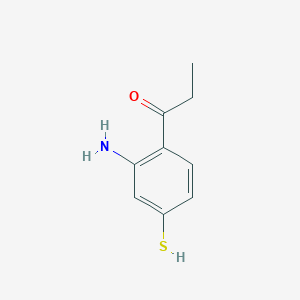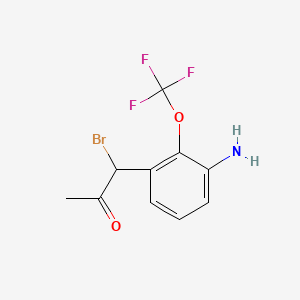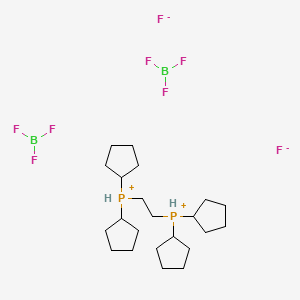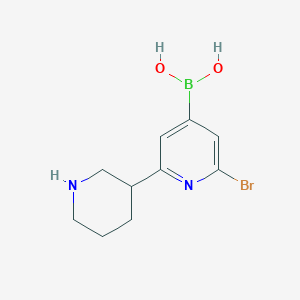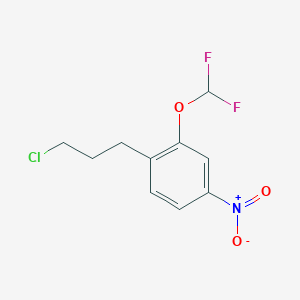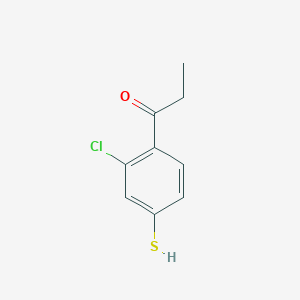
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as a phenyl derivative, using bromine in the presence of a solvent like carbon tetrachloride . The bromomethyl group is introduced through a reaction with a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The mercapto group can be introduced via a thiolation reaction using thiourea or a similar reagent . Finally, the chloropropanone moiety is formed through a Friedel-Crafts acylation reaction followed by chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
化学反应分析
Types of Reactions
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
科学研究应用
1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function . The mercapto group can interact with metal ions and proteins, affecting their activity . The chloropropanone moiety can undergo nucleophilic addition reactions, modifying the structure and function of target molecules .
相似化合物的比较
Similar Compounds
1-(3-Bromomethylphenyl)-3-chloropropan-2-one: Lacks the mercapto group, making it less reactive in certain contexts.
1-(4-Mercaptophenyl)-3-chloropropan-2-one:
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol moiety, differing significantly in structure and reactivity.
属性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-3-7(1-2-10(8)14)4-9(13)6-12/h1-3,14H,4-6H2 |
InChI 键 |
CBIMJNHJVOQNHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)CCl)CBr)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


